
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is a unique organoboron compound that features a triazasilaborolidine ring structure with six methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine typically involves the reaction of boron-containing precursors with nitrogen-containing ligands under controlled conditions. One common method involves the use of boron trichloride and hexamethyldisilazane as starting materials. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to facilitate the formation of the triazasilaborolidine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The methyl groups attached to the triazasilaborolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Functionalized triazasilaborolidine derivatives.
Scientific Research Applications
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine involves its ability to coordinate with metal centers and form stable complexes. The triazasilaborolidine ring structure provides a unique electronic environment that can facilitate various catalytic processes. The compound’s molecular targets and pathways include interactions with transition metals and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring.
Hexamethylcyclotrisiloxane: A cyclic compound with six methyl groups attached to a siloxane ring.
Hexamethylphosphoramide: A phosphorus-containing compound with six methyl groups.
Uniqueness
1,2,3,3,4,5-Hexamethyl-1,2,4,3,5-triazasilaborolidine is unique due to its triazasilaborolidine ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and materials science, where its ability to form stable complexes and facilitate various reactions is highly valued.
Properties
CAS No. |
63830-52-4 |
|---|---|
Molecular Formula |
C6H18BN3Si |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
1,2,3,3,4,5-hexamethyl-1,2,4,3,5-triazasilaborolidine |
InChI |
InChI=1S/C6H18BN3Si/c1-7-8(2)10(4)11(5,6)9(7)3/h1-6H3 |
InChI Key |
KBYDGNHARSUBFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(N([Si](N1C)(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



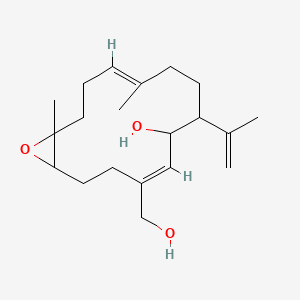
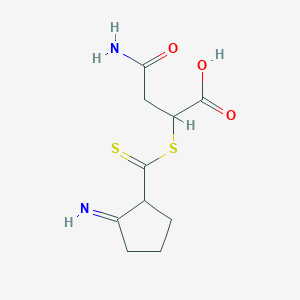
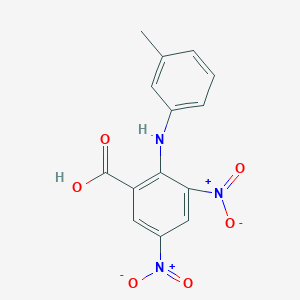

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

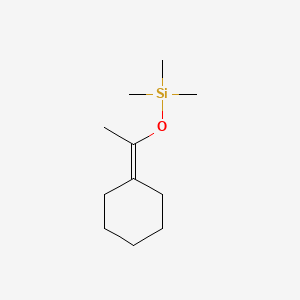

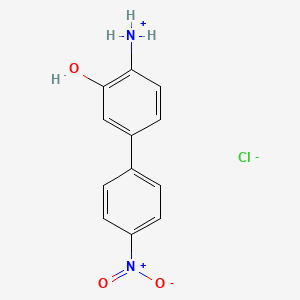
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
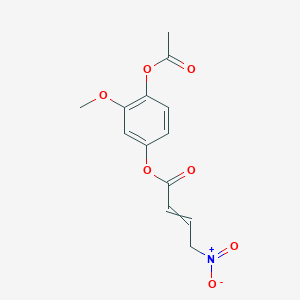
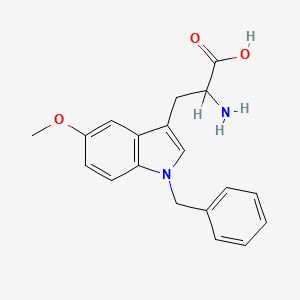
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
